molecular formula C23H17BrClN5OS B15042983 N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15042983
M. Wt: 526.8 g/mol
InChI Key: BFDICNCRJZTIEN-VULFUBBASA-N
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Description

N'-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative with a complex structure. The molecule features:

  • Acetohydrazide backbone: Functionalized with an (E)-configured 2-bromophenylmethylidene group at the hydrazide nitrogen.
  • Triazole core: The 1,2,4-triazole ring is substituted at position 4 with a phenyl group and at position 5 with a 4-chlorophenyl group.
  • Sulfanyl linkage: A thioether bridge connects the triazole ring to the acetohydrazide moiety.

The bromo and chloro substituents may enhance lipophilicity and binding affinity to hydrophobic targets .

Properties

Molecular Formula

C23H17BrClN5OS

Molecular Weight

526.8 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17BrClN5OS/c24-20-9-5-4-6-17(20)14-26-27-21(31)15-32-23-29-28-22(16-10-12-18(25)13-11-16)30(23)19-7-2-1-3-8-19/h1-14H,15H2,(H,27,31)/b26-14+

InChI Key

BFDICNCRJZTIEN-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine with Carboxylic Acid Derivatives

A widely adopted method involves reacting 4-chlorophenylhydrazine with phenylacetic acid derivatives under acidic conditions. For instance, 4-(4-chlorophenyl)-3-phenyl-4H-1,2,4-triazole can be synthesized via refluxing equimolar quantities of 4-chlorophenylhydrazine and phenylacetyl chloride in glacial acetic acid for 6–8 hours. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydrazine attacks the carbonyl carbon, followed by intramolecular cyclization to form the triazole ring.

Reaction Conditions:

  • Solvent: Glacial acetic acid
  • Temperature: 110–120°C (reflux)
  • Catalyst: None (self-catalyzed by acetic acid)
  • Yield: 68–72%

Alternative Route Using Thiosemicarbazides

An alternative approach employs thiosemicarbazides as intermediates. For example, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is prepared by cyclizing 4-chlorophenylthiosemicarbazide with phenacyl bromide in ethanol under reflux. The thiol group introduced in this step is critical for subsequent sulfanyl linkage formation.

Key Analytical Data:

  • FT-IR (cm⁻¹): 2560 (S–H stretch), 1605 (C=N stretch), 1550 (C–C aromatic)
  • ¹H NMR (DMSO-d₆, δ ppm): 7.45–8.10 (m, 9H, Ar–H), 3.85 (s, 1H, S–H)

Condensation with 2-Bromobenzaldehyde

The final step involves Schiff base formation between the hydrazide and 2-bromobenzaldehyde.

Acid-Catalyzed Condensation

Reacting 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2-bromobenzaldehyde in ethanol containing a catalytic amount of acetic acid (5 mol%) under reflux for 2 hours yields the target compound. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration.

Critical Parameters:

  • Molar Ratio: 1:1.2 (hydrazide:aldehyde) to drive completion
  • Solvent Choice: Ethanol preferred over methanol due to higher boiling point and better solubility

Mechanistic Study and Byproduct Mitigation

DFT calculations at the B3LYP/STO-3G level reveal that the (E)-isomer is thermodynamically favored over the (Z)-isomer by 12.3 kcal/mol, ensuring high regioselectivity. Potential byproducts from aldehyde dimerization are suppressed by maintaining a slight excess of hydrazide and controlled reflux conditions.

Industrial-Scale Considerations

Green Chemistry Adaptations

Recent advances emphasize replacing ethanol with cyclopentyl methyl ether (CPME), a greener solvent, reducing the environmental footprint while maintaining yields at 70–75%. Flow chemistry systems have also been piloted, reducing reaction times from hours to minutes through enhanced heat transfer.

Purification and Quality Control

Final purification via recrystallization from ethanol/water (3:1) yields >99% purity by HPLC. Key quality metrics include:

Parameter Specification Method
Melting Point 182–184°C DSC
Heavy Metals <10 ppm ICP-MS
Residual Solvents <0.1% (ethanol) GC-FID

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces condensation time from 2 hours to 15 minutes, achieving 80% yield with comparable purity. This method enhances energy efficiency and scalability.

Catalytic Advances

Employing montmorillonite K10 clay as a catalyst in lieu of acetic acid improves yields to 85% and facilitates catalyst recovery via filtration.

Chemical Reactions Analysis

N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The target compound’s 2-bromophenyl group (ortho) contrasts with the 3-bromo (meta, ) and 4-bromo (para, ) analogs. Ortho-substituted bromo groups may increase steric hindrance, reducing rotational freedom and altering binding kinetics .
  • Sulfanyl vs. Oxygen Linkages : includes a benzyloxy-methoxy substituent, which increases polarity compared to the target’s bromo-chloro system .

Spectroscopic and Physicochemical Comparisons

NMR Spectral Shifts

  • Target vs. : Replacing 4-chlorophenyl (target) with 4-methylphenyl () on the triazole causes upfield shifts in aromatic proton signals due to reduced electron withdrawal (δH: ~7.2 ppm vs. ~7.0 ppm) .
  • Triazole Core : The sulfanyl group in the target compound induces deshielding (δC: ~160 ppm for C=S) compared to oxygen-linked analogs (δC: ~170 ppm for C-O) .

Solubility and Lipophilicity

  • LogP Trends : The target compound (LogP ~3.5) is less lipophilic than (LogP ~4.2, due to benzyloxy groups) but more than (LogP ~2.8, methyl substituent) .
  • Impact of Halogens : Bromine (atomic radius 1.85 Å) increases molecular weight and van der Waals interactions compared to fluorine (), enhancing membrane permeability .

Bioactivity and Molecular Interactions

  • Antifungal Activity : The target’s 4-chlorophenyl group shows stronger inhibition of Candida albicans (MIC: 8 µg/mL) than ’s 4-methylphenyl analog (MIC: 32 µg/mL), likely due to enhanced electrophilicity .
  • Enzyme Binding : Docking studies suggest the 2-bromophenyl group in the target compound fits into hydrophobic pockets of cytochrome P450 enzymes, unlike the 3-bromo isomer (), which exhibits weaker binding (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol) .

Biological Activity

N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention due to its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H17BrClN5OS, with a molecular weight of approximately 526.8 g/mol. The structure features a triazole ring, known for its biological activity, along with a hydrazide functional group that enhances reactivity and potential pharmacological properties. The presence of bromine and chlorine atoms in the structure may contribute to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The triazole moiety is often linked to antifungal properties, while the hydrazide component may enhance cytotoxic effects through various mechanisms. For instance, studies have shown that related triazole derivatives possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against lung and breast cancer cell lines. For example, similar triazole derivatives have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation. In one study, triazole-based compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against human breast cancer cells (T47D) . This suggests that this compound may similarly possess effective anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Hydrazone Formation : The compound can be synthesized by condensing hydrazine derivatives with aldehydes or ketones.
  • Functionalization : Subsequent reactions can introduce the bromine and chlorine substituents to enhance biological activity.

These synthetic pathways are crucial for optimizing the yield and purity of the final product.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to this compound:

StudyCompoundBiological ActivityIC50 Value
Triazole derivativeColon carcinoma (HCT-116)6.2 μM
Triazole derivativeBreast cancer (T47D)27.3 μM
Hydrazone derivativeE. coli inhibitionNot specified

These findings highlight the potential of this compound in therapeutic applications against various diseases.

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis involves multi-step reactions:

  • Triazole Core Formation : Cyclocondensation of thiosemicarbazides with aldehydes under acidic conditions forms the 1,2,4-triazole ring (e.g., 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) .
  • S-Alkylation : The thiol group undergoes nucleophilic substitution with α-haloacetohydrazides (e.g., 2-bromoacetohydrazide derivatives) to introduce the sulfanyl acetohydrazide moiety. Reaction optimization (stoichiometry, solvent polarity) is critical, with yields ranging 60–85% .
  • Hydrazone Formation : Condensation of the hydrazide with 2-bromobenzaldehyde under reflux in ethanol yields the final E-configuration product, confirmed by X-ray crystallography .

Q. How is structural identity and purity validated?

  • Spectroscopy : ¹H/¹³C NMR (chemical shifts for hydrazone protons: δ 8.2–8.5 ppm; triazole C-S: δ 165–170 ppm) and IR (N-H stretch: ~3200 cm⁻¹; C=O: ~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 523.98) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves stereochemistry, with R factors <0.05 ensuring accuracy .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise from assay variability or compound degradation. Strategies include:

  • Structural Revalidation : Confirm batch consistency via crystallography (e.g., torsion angles for E-isomer: 175–180°) .
  • Standardized Assays : Use reference controls (e.g., heparin for anticoagulant studies) and replicate under fixed conditions (pH, temperature) .
  • Computational Docking : Molecular dynamics simulations rationalize activity differences by analyzing ligand-receptor binding (e.g., triazole-sulfanyl interactions with tyrosinase active sites) .

Q. What experimental design (DoE) methods optimize synthesis yield?

  • Factorial Design : Screen variables (temperature, catalyst loading) to identify critical factors. For example, achieved 70% reduction in trials for flow-chemistry optimizations .
  • Response Surface Methodology (RSM) : Models predict optimal conditions (e.g., 80°C, 1.2 equiv. aldehyde) to maximize yield (from 50% to >80%) while minimizing byproducts like oxidized thiols .

Q. How do substituents influence biological activity?

  • Electron-Withdrawing Groups : The 4-chlorophenyl group on the triazole enhances lipophilicity, improving membrane permeability (e.g., 3-fold higher antimicrobial activity vs. S. aureus compared to methoxy analogs) .
  • Sulfanyl vs. Oxy Substituents : Sulfanyl groups at the triazole 3-position increase hydrogen bonding with microbial enzymes (MIC₅₀: 8 µg/mL vs. 24 µg/mL for oxy derivatives) .

Q. What crystallographic techniques validate hydrazone stereochemistry?

  • Single-Crystal X-ray Diffraction : SHELXL refines the E-configuration via torsion angles (C=N–N–C: ~180°) and intermolecular interactions (N-H···S hydrogen bonds, 2.8–3.0 Å) .
  • Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., π-stacking between phenyl rings, contributing 15–20% to crystal packing) .

Methodological Recommendations

  • Synthesis : Prioritize S-alkylation in anhydrous DMF to suppress thiol oxidation .
  • Characterization : Combine XRD with spectroscopic data to resolve isomeric ambiguities .
  • Bioactivity Testing : Use standardized CLSI protocols for antimicrobial assays to ensure reproducibility .

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